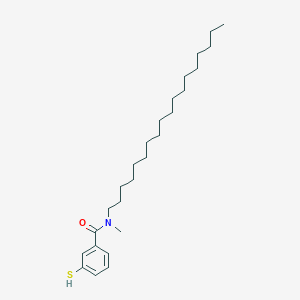

N-Methyl-N-octadecyl-3-sulfanylbenzamide

Description

N-Methyl-N-octadecyl-3-sulfanylbenzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a sulfanyl (-SH) group at the 3-position, an N-methyl group, and a long-chain octadecyl (C18) alkyl group attached to the nitrogen.

Properties

CAS No. |

111983-04-1 |

|---|---|

Molecular Formula |

C26H45NOS |

Molecular Weight |

419.7 g/mol |

IUPAC Name |

N-methyl-N-octadecyl-3-sulfanylbenzamide |

InChI |

InChI=1S/C26H45NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)26(28)24-20-19-21-25(29)23-24/h19-21,23,29H,3-18,22H2,1-2H3 |

InChI Key |

FIXNBLVWVDTSBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=CC=C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octadecyl-3-sulfanylbenzamide typically involves the reaction of N-methyl-3-sulfanylbenzamide with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octadecyl-3-sulfanylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group or modify the benzamide core.

Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide core.

Scientific Research Applications

N-Methyl-N-octadecyl-3-sulfanylbenzamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-octadecyl-3-sulfanylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other reactive species, influencing the compound’s activity. The long octadecyl chain enhances its hydrophobic interactions, which can affect its distribution and efficacy in biological systems. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, we can infer comparisons based on general chemical principles and the closest compound described in the evidence: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

Key Structural and Functional Differences:

Research Findings and Limitations:

Synthesis: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is synthesized from 3-methylbenzoic acid derivatives and 2-amino-2-methyl-1-propanol , the synthesis pathway for this compound remains unspecified in the evidence.

Reactivity : The sulfanyl group in the target compound may enable thiol-based reactivity (e.g., disulfide formation, metal binding), contrasting with the hydroxyl and methyl groups in the comparator, which favor coordination to transition metals (e.g., palladium, copper) for C–H activation .

Physicochemical Behavior : The octadecyl chain in this compound likely enhances hydrophobicity and micelle-forming capacity, whereas the shorter hydroxyalkyl chain in the comparator promotes solubility in polar solvents.

Critical Analysis of Evidence Limitations

The evidence provided is insufficient to construct a rigorous, data-driven comparison. Key gaps include:

- No direct data on this compound’s synthesis, characterization, or applications.

- Lack of analogs : The sole comparator (N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) differs significantly in structure and function.

- Absence of experimental data : Melting points, solubility, spectroscopic profiles, or catalytic performance for the target compound are unavailable.

Recommendations for Further Research

To address these gaps, future studies should:

Synthesize this compound using protocols analogous to those in (e.g., substituting 3-sulfanylbenzoic acid and optimizing alkylation conditions).

Compare its catalytic or surfactant performance with structurally related compounds (e.g., N-alkylbenzamides with thiol or hydroxyl groups).

Explore its metal-binding capacity through X-ray crystallography or NMR studies, as done for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.